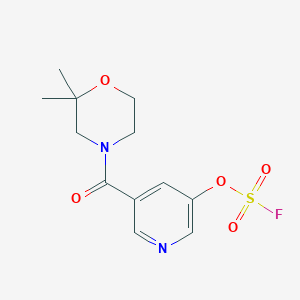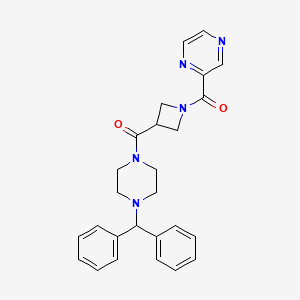![molecular formula C16H13NO4S2 B2627919 5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid CAS No. 1092328-49-8](/img/structure/B2627919.png)
5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid” is a chemical compound with the molecular formula C16H13NO4S2 . It has a molecular weight of 347.41 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl esters of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids, which contain an alkyl or 2(4)-alkoxyphenyl substituent in position 5 of the triazole ring, has been described . Alkaline hydrolysis of these esters yielded the corresponding acids .Molecular Structure Analysis
The molecular structure of this compound includes a furan-2-carboxylic acid moiety, a 1,3-thiazol-2-yl group, and a 3-methoxyphenyl group . The exact structure would need to be confirmed by techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The predicted properties of this compound include a melting point of 579.1±60.0 °C, a density of 1.46±0.1 g/cm3, and a refractive index of 3.06±0.10 .Applications De Recherche Scientifique
Conversion to Bio-based Polymers
Research on furan derivatives, including the compound of interest, suggests potential applications in the development of bio-based polymers. These compounds can be derived from plant biomass, making them sustainable alternatives to non-renewable hydrocarbon sources. Studies have highlighted the conversion of plant biomass into furan derivatives, which can be utilized in producing monomers, polymers, and other materials, indicating a shift towards greener chemical industry practices. This transition supports the creation of sustainable materials with applications ranging from construction to consumer goods, thereby reducing reliance on fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Role in Medicinal Chemistry
The structural motifs of furan and thiazole, elements present in the compound under discussion, play a significant role in medicinal chemistry. These motifs are found in bioactive molecules with applications in drug design for treating various health conditions. The furanyl or thienyl substituents, which include the thiazole component, are critical in the development of nucleobases, nucleosides, and their analogues with potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Such compounds highlight the versatility and importance of furan and thiazole derivatives in synthesizing new medications (Ostrowski, 2022).
Environmental Remediation
Furan derivatives are also explored for their application in environmental remediation. The presence of carboxylic acids and other functional groups in these compounds facilitates interactions with pollutants, aiding in the removal of hazardous substances from water and soil. Research into the adsorption properties and reactivity of furan derivatives towards environmental contaminants indicates potential for these compounds in cleaning up industrial waste and improving water quality, contributing to environmental sustainability and public health (Prasannamedha & Kumar, 2020).
Biocatalyst Inhibition Research
Investigations into the inhibition effects of carboxylic acids on biocatalysts reveal insights into microbial metabolism and fermentation processes. Such studies are crucial for optimizing the production of biofuels and biochemicals, where furan derivatives could play a role in enhancing or inhibiting microbial growth under specific conditions. Understanding these interactions helps in the development of more efficient bioprocesses for producing renewable energy and chemicals (Jarboe, Royce, & Liu, 2013).
Propriétés
IUPAC Name |
5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c1-20-11-4-2-3-10(7-11)13-9-23-16(17-13)22-8-12-5-6-14(21-12)15(18)19/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTDUCCYYJHCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-fluorobenzenesulfonohydrazide](/img/structure/B2627836.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627838.png)


![2-(4-(isopropylthio)phenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2627842.png)
![2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2627843.png)
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenethylacetamide](/img/structure/B2627844.png)


![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2627848.png)
![2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2627850.png)
![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2627851.png)
![prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate](/img/structure/B2627857.png)